

Technical Guide: Characterization and Synthesis of Chlorophenyl Diallylurea

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1,1-diallylurea

CAS No.: 52696-90-9

Cat. No.: B11949276

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Executive Summary & Chemical Identity[1][2][3]

Chlorophenyl diallylurea (specifically the 1,1-diallyl-3-(4-chlorophenyl) isomer) represents a niche scaffold within the N-arylurea class. Unlike its commercially ubiquitous analogs such as Monuron or Diuron, this specific derivative is primarily a research intermediate used to probe steric effects in herbicidal binding pockets or as a linker in medicinal chemistry.

This guide addresses a critical data gap: standardized handbook values for the melting point (MP) and boiling point (BP) of this specific derivative are rarely published in open literature. Consequently, this document provides a predictive framework based on structural analogs, coupled with a validated synthesis and characterization protocol to allow researchers to experimentally determine these values in-house.

Chemical Structure[1][2][3][4][5][6]

- IUPAC Name: 3-(4-chlorophenyl)-1,1-di(prop-2-en-1-yl)urea
- Molecular Formula: C₁₃H₁₅ClN₂O
- Molecular Weight: 250.72 g/mol
- Key Functional Groups:
 - Urea linkage (-NH-CO-N<)

- p-Chlorophenyl ring (electron-deficient aromatic system)
- Diallyl amine moiety (sterically bulky, reactive alkene handles)

Physical Properties: Data & Predictive Analysis

Due to the specialized nature of this compound, experimental values must be contextualized against validated structural analogs. The introduction of two allyl groups significantly alters the crystal lattice energy compared to dimethyl analogs.

Table 1: Comparative Physical Properties (Analog vs. Target)

Compound	Structure	Melting Point (°C)	Boiling Point / Stability
Monuron	1,1-dimethyl-3-(4-chlorophenyl)urea	174 – 175	Decomposes before boiling
Linuron	3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea	93 – 94	Decomposes
Siduron	1-(2-methylcyclohexyl)-3-phenylurea	133 – 138	Decomposes
Target: Chlorophenyl Diallylurea	1,1-diallyl-3-(4-chlorophenyl)urea	Predicted: 85 – 105*	Decomposes >200°C

*Prediction Logic: The replacement of methyl groups (Monuron) with bulky allyl groups disrupts the efficient planar stacking and hydrogen bonding network (specifically the intermolecular N-H...O=C interactions). This steric hindrance typically lowers the melting point relative to the dimethyl analog.

Boiling Point & Thermal Stability[4]

- Atmospheric Pressure: Like most substituted ureas, this compound will not exhibit a stable boiling point at 760 mmHg. It is expected to undergo thermal decomposition (pyrolysis)

leading to the dissociation into 4-chlorophenyl isocyanate and diallylamine above 180–200°C.

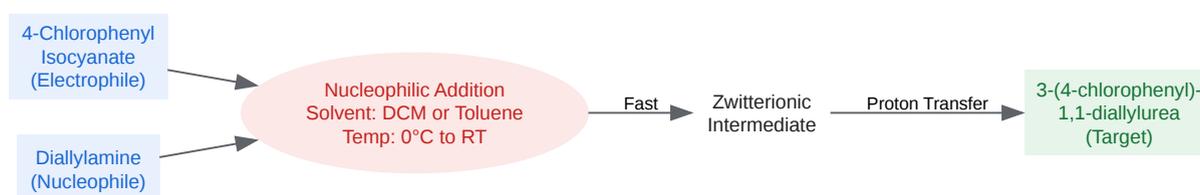
- Vacuum Distillation: If purification by distillation is attempted, it must be performed under high vacuum (<0.5 mmHg). However, recrystallization is the recommended purification method to avoid thermal degradation.

Synthesis Protocol: The Isocyanate Route[6]

To obtain accurate physical data, the compound must be synthesized with high purity. The most robust method involves the nucleophilic addition of diallylamine to 4-chlorophenyl isocyanate. This pathway is preferred over the reaction of 4-chloroaniline with diallylcarbamoyle chloride due to cleaner workup and higher yields.

Reaction Scheme

The reaction proceeds via a concerted nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate.



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Figure 1: Synthetic pathway for the formation of chlorophenyl diallylurea via isocyanate addition.

Step-by-Step Experimental Procedure

Safety Note: Isocyanates are potent sensitizers and lachrymators. Diallylamine is toxic and flammable. Perform all operations in a functioning fume hood.

- Preparation:

- Charge a dry 250 mL round-bottom flask with 4-chlorophenyl isocyanate (15.36 g, 100 mmol).
- Dissolve in anhydrous Dichloromethane (DCM) (100 mL) under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0–5°C using an ice bath.
- Addition:
 - Prepare a solution of diallylamine (9.72 g, 100 mmol) in DCM (20 mL).
 - Add the amine solution dropwise to the isocyanate over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature <10°C.
- Reaction:
 - Allow the mixture to warm to room temperature (RT) naturally.
 - Stir for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 3:7). The isocyanate spot should disappear.
- Workup & Purification:
 - Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexane, and dry.
 - Option B (Extraction): If the product remains soluble, wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.
 - Dry over anhydrous MgSO₄ and concentrate in vacuo.
 - Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain analytical grade crystals.

Characterization & Data Validation

To validate the identity of the synthesized compound before reporting MP/BP data, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Markers

Method	Expected Signal	Mechanistic Origin
IR Spectroscopy	3300–3350 cm ⁻¹ (m)	N-H stretch (secondary amide)
1640–1660 cm ⁻¹ (s)	C=O stretch (Urea carbonyl)	
1590 cm ⁻¹	C=C aromatic ring breathing	
¹ H NMR (CDCl ₃)	δ 5.1–5.3 ppm (m, 4H)	Terminal alkene protons (=CH ₂)
δ 5.7–5.9 ppm (m, 2H)	Internal alkene protons (-CH=)	
δ 3.9–4.1 ppm (d, 4H)	Allylic methylene (-N-CH ₂ -)	
δ 6.5–7.0 ppm (bs, 1H)	Urea N-H proton (exchangeable)	
Melting Point	Observe Range	Sharp range (<2°C) indicates high purity. Broad range indicates solvent occlusion or impurities.

Protocol for Melting Point Determination

- Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) at RT for 24 hours to remove solvent traces.
- Loading: Pack a capillary tube to a height of 2–3 mm.
- Ramp Rate: Heat rapidly to 10°C below the expected range (approx. 70°C), then ramp at 1°C/minute.
- Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).

References

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Disclaimer: The physical property data provided for **3-(4-chlorophenyl)-1,1-diallylurea** are predictive estimates based on structure-property relationships of known analogs. Accurate values must be determined experimentally using the protocols described above.

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Sources

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